1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid

Catalog No.
S13381788
CAS No.
M.F
C7H8N2O5
M. Wt
200.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic...

Product Name

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid

IUPAC Name

1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxylic acid

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

InChI

InChI=1S/C7H8N2O5/c10-4-3-8-5(7(11)12)1-2-6(8)9(13)14/h1-2,10H,3-4H2,(H,11,12)

InChI Key

XOFAVEKLIUJDAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)O

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a hydroxyethyl group and a nitro group at the 5-position, along with a carboxylic acid functional group at the 2-position. Its molecular formula is C7_7H8_8N2_2O5_5, and it has a molar mass of approximately 200.15 g/mol . This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

  • Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
  • Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are effective for reduction processes.
  • Substitution Reagents: Halogens or nitro compounds can facilitate substitution reactions under acidic conditions.

The biological activity of 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has been investigated in various contexts. Its structural features suggest potential interactions with biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory, anticancer, and antimicrobial properties. The nitro group may also enhance its reactivity towards biological molecules, potentially leading to therapeutic effects .

The synthesis of 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with pyrrole-2-carboxylic acid.
  • Reagents: Ethanolamine is used as a key reagent to introduce the hydroxyethyl group.
  • Reaction Conditions: The reaction is generally conducted under mild conditions, possibly in the presence of dehydrating agents to facilitate amide bond formation.

A general reaction scheme can be represented as follows:

Pyrrole 2 carboxylic acid+Ethanolamine1 2 Hydroxyethyl 5 nitro 1H pyrrole 2 carboxylic acid+Water\text{Pyrrole 2 carboxylic acid}+\text{Ethanolamine}\rightarrow \text{1 2 Hydroxyethyl 5 nitro 1H pyrrole 2 carboxylic acid}+\text{Water}

This method allows for the efficient production of the target compound while maintaining high yields .

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has several applications:

  • Pharmaceutical Research: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Explored for applications in developing new materials, including polymers and coatings due to its unique chemical properties .

Studies on the interactions of 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid with biological targets are ongoing. It is believed that the compound may interact through hydrogen bonding and hydrophobic interactions, influencing enzyme activity or receptor binding. These interactions could lead to modulation of biological pathways, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid. These include:

  • N-(2-hydroxyethyl)-pyrrolidine
  • N-(2-hydroxyethyl)-aniline
  • 5-Nitro-pyrrole derivatives

Uniqueness

The uniqueness of 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid lies in its combination of functional groups—specifically, the hydroxyethyl group and the nitro-substituted pyrrole structure. This combination enhances its solubility and reactivity compared to other similar compounds, potentially leading to distinctive biological activities and applications in medicinal chemistry .

Structural and Molecular Characteristics

1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is defined by the molecular formula C₇H₈N₂O₅ and a molecular weight of 200.15 g/mol. Its structure comprises a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 1-position with a 2-hydroxyethyl group (-CH₂CH₂OH), at the 5-position with a nitro group (-NO₂), and at the 2-position with a carboxylic acid (-COOH). The SMILES notation O=C(C1=CC=C(N+=O)N1CCO)O succinctly encodes this arrangement.

Table 1: Key Identifiers of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic Acid

PropertyValue
CAS Registry Number67931-11-7
Molecular FormulaC₇H₈N₂O₅
Molecular Weight200.15 g/mol
SMILESO=C(C1=CC=C(N+=O)N1CCO)O
IUPAC Name1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid

The IUPAC name derives from the pyrrole ring’s numbering: the hydroxyethyl group at position 1, the nitro group at position 5, and the carboxylic acid at position 2. This systematic nomenclature distinguishes it from related pyrrole derivatives, such as 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylic acid (CAS 635313-72-3), which features a hydroxyethyl substituent at position 5 rather than position 1.

Spectral and Stereochemical Features

While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available in the cited sources, its structural analogs provide insights. For instance, the presence of a nitro group typically introduces strong absorption bands in UV-Vis spectra near 270–300 nm due to n→π* transitions. The carboxylic acid moiety contributes to characteristic O-H stretching vibrations at ~2500–3300 cm⁻¹ in IR spectra, as observed in similar pyrrole-2-carboxylic acid derivatives. The hydroxyethyl group’s stereochemistry may influence intermolecular hydrogen bonding, though crystallographic data remain unreported.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

200.04332136 g/mol

Monoisotopic Mass

200.04332136 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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